

2-Chloro-3-methoxy-5-methylpyridine CAS number

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Compound of Interest

Compound Name:	2-Chloro-3-methoxy-5-methylpyridine
CAS No.:	1203499-46-0
Cat. No.:	B599042

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An In-depth Technical Guide to 2-Chloro-3-methoxy-5-methylpyridine

This guide provides a comprehensive technical overview of **2-Chloro-3-methoxy-5-methylpyridine**, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. Given its status as a specialized chemical building block, this document synthesizes available data with established principles of heterocyclic chemistry to offer practical insights into its properties, synthesis, and potential applications.

Introduction and Strategic Importance

2-Chloro-3-methoxy-5-methylpyridine belongs to the versatile class of substituted pyridines, which are core scaffolds in numerous pharmaceuticals and agrochemicals[1]. The specific arrangement of its functional groups—a chloro group at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position—offers a unique combination of electronic and steric properties.

The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of a wide array of functional groups[2][3]. The methoxy and methyl groups are prevalent in medicinal chemistry for their ability to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets[4][5]. The methoxy group, in particular, can influence physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) parameters, making it a valuable substituent in drug design[4][5][6]. This strategic combination makes **2-Chloro-3-methoxy-5-methylpyridine** a valuable intermediate for constructing more complex molecules in drug discovery programs.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting.

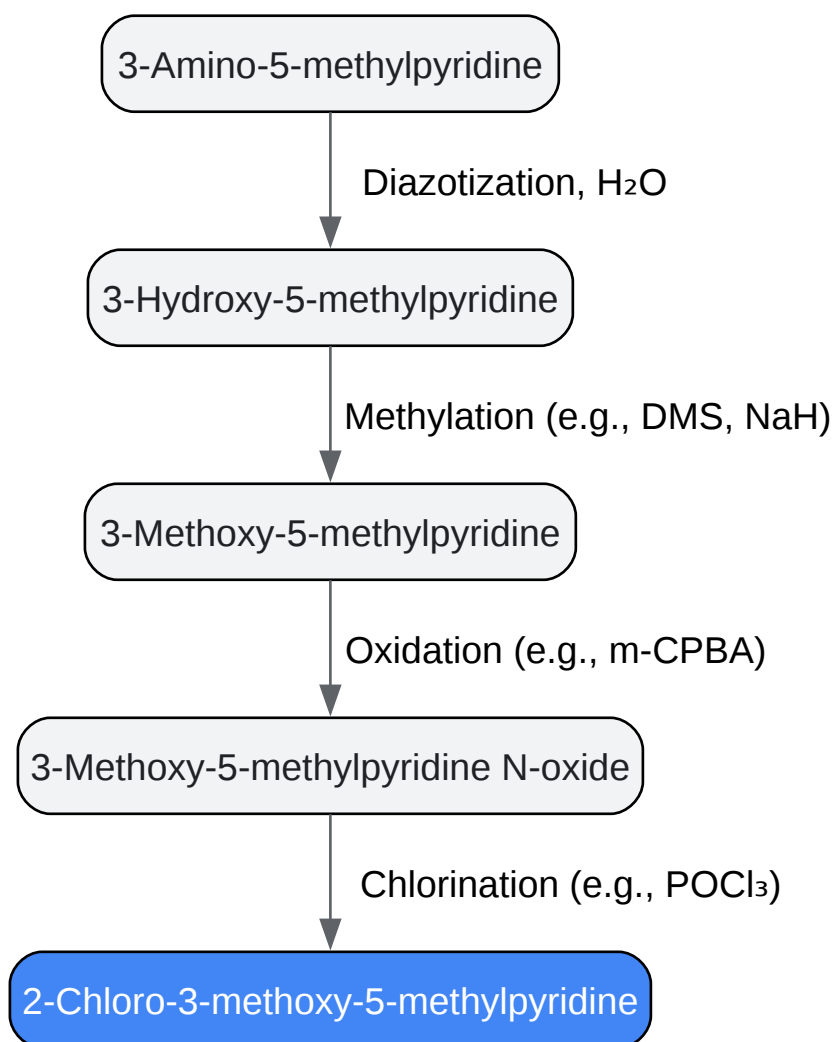
Property	Value	Source(s)
CAS Number	1203499-46-0	[7]
Molecular Formula	C ₇ H ₈ ClNO	[7]
Molecular Weight	157.60 g/mol	[7]
Appearance	Solid	[1]
InChI Key	HNYOWJROVIRPCU-UHFFFAOYSA-N	[7]
SMILES	<chem>COc1cc(C)cnc1Cl</chem>	[7]

Synthesis of 2-Chloro-3-methoxy-5-methylpyridine

While a specific, peer-reviewed synthesis for **2-Chloro-3-methoxy-5-methylpyridine** is not readily available in the public literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines[8][9]. The following multi-step protocol is a hypothetical but chemically sound approach.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a suitable aminopyridine precursor, followed by diazotization and chlorination.



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Caption: Proposed synthetic workflow for **2-Chloro-3-methoxy-5-methylpyridine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and would require optimization.

Step 1: Synthesis of 3-Methoxy-5-methylpyridine

- To a solution of 3-hydroxy-5-methylpyridine in a suitable aprotic solvent (e.g., THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

- Allow the mixture to stir for 30 minutes at room temperature.
- Cool the reaction back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 3-methoxy-5-methylpyridine.

Step 2: Synthesis of 3-Methoxy-5-methylpyridine N-oxide

- Dissolve the 3-methoxy-5-methylpyridine from the previous step in dichloromethane.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0 °C.
- Allow the reaction to stir at room temperature for 4-6 hours.
- Monitor by TLC. Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-oxide.

Step 3: Synthesis of **2-Chloro-3-methoxy-5-methylpyridine**

- To the crude 3-methoxy-5-methylpyridine N-oxide, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.
- Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours.
- Cool the mixture to room temperature and pour it carefully onto crushed ice.

- Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the final product by fractional distillation under reduced pressure or column chromatography.

Reactivity and Synthetic Utility

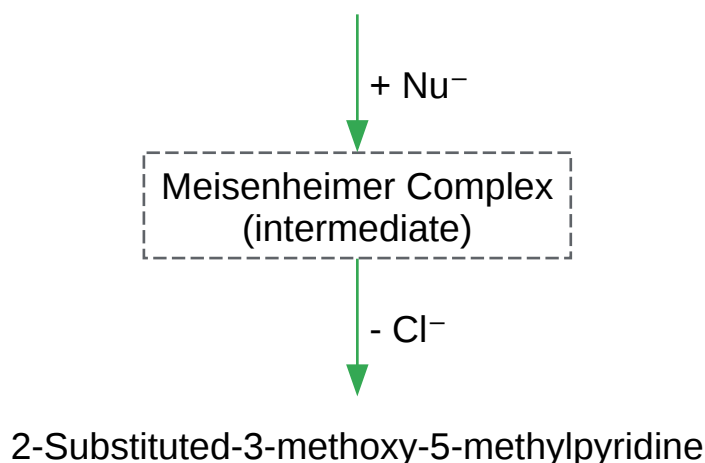
The reactivity of **2-Chloro-3-methoxy-5-methylpyridine** is primarily dictated by the 2-chloro substituent. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (S_NAr) at the positions activated by the ring nitrogen (positions 2, 4, and 6). The chlorine atom at the 2-position is an excellent leaving group in such reactions.

The methoxy group at the 3-position is an electron-donating group, which can slightly decrease the rate of S_NAr compared to an unsubstituted 2-chloropyridine. However, the methyl group at the 5-position has a minor electronic effect. The primary utility of this compound is as a building block where the chlorine atom is displaced by a nucleophile.

Typical Reactions

- **Amination:** Reaction with primary or secondary amines to form 2-amino-3-methoxy-5-methylpyridine derivatives. These reactions are often catalyzed by a base.
- **Alkoxylation/Aryloxylation:** Reaction with alkoxides or phenoxides to introduce new ether linkages.
- **Thiolation:** Reaction with thiols to form 2-thioether-substituted pyridines.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), although this is generally less facile than with the corresponding bromo- or iodo-pyridines.

2-Chloro-3-methoxy-5-methylpyridine

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